molecular formula C22H20N4O3 B2571181 2-[1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)azetidin-3-yl]-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one CAS No. 2380182-52-3

2-[1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)azetidin-3-yl]-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one

Cat. No.: B2571181
CAS No.: 2380182-52-3
M. Wt: 388.427
InChI Key: ZWNRTJGTSWQHOP-UHFFFAOYSA-N
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Description

2-[1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)azetidin-3-yl]-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one is a complex organic compound that features a unique combination of structural elements. This compound includes a benzopyran ring, an azetidine ring, and a pyridazinone ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)azetidin-3-yl]-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions The initial step often includes the formation of the benzopyran ring through a cyclization reactionThe reaction conditions usually require specific catalysts, solvents, and temperature controls to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and minimizing by-products. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-[1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)azetidin-3-yl]-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other reducible groups within the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-[1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)azetidin-3-yl]-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-[1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)azetidin-3-yl]-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s unique structure allows it to fit into binding sites with high specificity, thereby exerting its effects .

Comparison with Similar Compounds

Similar Compounds

    3,4-Dihydro-2H-1-benzopyran-2-one: Shares the benzopyran ring but lacks the azetidine and pyridazinone rings.

    2,3-Dihydro-4H-pyran-4-one: Contains a similar pyran ring but differs in other structural elements.

    4-hydroxy-7-methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl glucoside: Features a benzoxazin ring and glucoside moiety .

Uniqueness

The uniqueness of 2-[1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)azetidin-3-yl]-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one lies in its combination of three distinct ring systems, which confer unique chemical and biological properties.

Properties

IUPAC Name

2-[1-(3,4-dihydro-2H-chromene-2-carbonyl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O3/c27-21-8-6-18(15-9-11-23-12-10-15)24-26(21)17-13-25(14-17)22(28)20-7-5-16-3-1-2-4-19(16)29-20/h1-4,6,8-12,17,20H,5,7,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWNRTJGTSWQHOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2OC1C(=O)N3CC(C3)N4C(=O)C=CC(=N4)C5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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